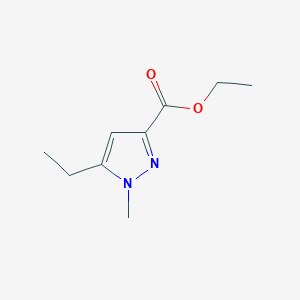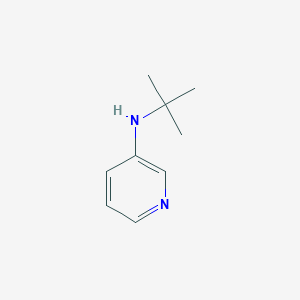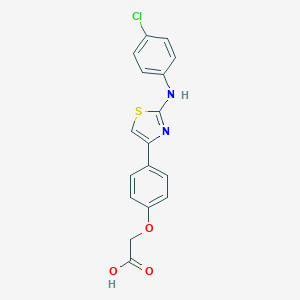
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is also known as MK-801, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.
作用机制
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester acts as a non-competitive NMDA receptor antagonist. It binds to the receptor at a site that is distinct from the glutamate binding site, thereby preventing the activation of the receptor by glutamate. This blockade of the NMDA receptor results in the inhibition of excitatory neurotransmission, which has been shown to have a wide range of effects on various physiological and pathological processes.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by this compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit synaptic plasticity, learning, and memory. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of using 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester in lab experiments is its specificity for the NMDA receptor. This compound has been extensively studied and has been shown to be an effective tool to study the NMDA receptor and its role in various physiological and pathological processes. One of the limitations of using this compound is its potential toxicity. It has been shown to have neurotoxic effects in some animal models, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester. One direction is the development of more specific NMDA receptor antagonists that have fewer side effects and greater efficacy. Another direction is the study of the potential therapeutic applications of this compound in various neurodegenerative diseases. Finally, the study of the role of the NMDA receptor in various physiological and pathological processes is an area of ongoing research that will continue to be of great interest to the scientific community.
合成方法
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-methyl-5-(phenylmethyl)-1H-pyrrole-3-carboxylic acid with thionyl chloride, followed by the reaction with dimethylamine. The resulting product is then treated with dimethyl sulfate to obtain this compound.
科学研究应用
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester has been extensively studied for its potential applications in various fields of science. It is primarily used as a research tool to study the NMDA receptor and its role in various physiological and pathological processes. This compound has been shown to be an effective tool to study the effects of NMDA receptor blockade on synaptic plasticity, learning, and memory.
属性
CAS 编号 |
162151-91-9 |
|---|---|
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC 名称 |
dimethyl 2-benzyl-5-methyl-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-10-13(15(18)20-2)14(16(19)21-3)12(17-10)9-11-7-5-4-6-8-11/h4-8,17H,9H2,1-3H3 |
InChI 键 |
YRKGGDPFMAFKFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1)CC2=CC=CC=C2)C(=O)OC)C(=O)OC |
规范 SMILES |
CC1=C(C(=C(N1)CC2=CC=CC=C2)C(=O)OC)C(=O)OC |
其他 CAS 编号 |
162151-91-9 |
同义词 |
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





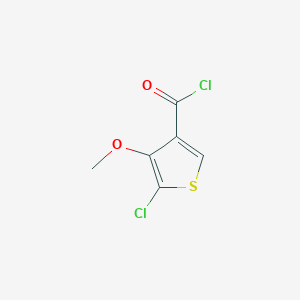
![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)

![Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene](/img/structure/B66829.png)
![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)
![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)

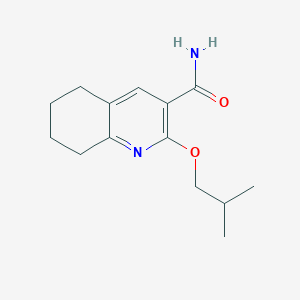
![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)
